molecular formula C21H26N6O3 B608647 tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate CAS No. 1454808-95-7

tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate

Cat. No. B608647
CAS RN: 1454808-95-7
M. Wt: 410.48
InChI Key: YNQNYIHMAZLJAV-UHFFFAOYSA-N
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Description

This compound, also known as LP 922761, is a potent AAK1 inhibitor . It has a molecular formula of C21H26N6O3 and a molecular weight of 410.48.


Molecular Structure Analysis

The molecular structure of this compound comprises an imidazo[1,2-b]pyridazin-6-yl group attached to a carbamoylphenyl group. The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.

Scientific Research Applications

Neuropathic Pain Treatment

LP-922761 is a potent and selective AAK1 inhibitor . It has been used in research for the treatment of neuropathic pain . Inhibition of AAK1 kinase is a novel therapeutic approach to treat neuropathic pain . LP-922761 reduced the pain response in phase II formalin and reversed fully established pain behavior following the spinal nerve ligation (SNL) procedure .

Research on Spinal Cord Activity

The relevant pool of AAK1 for antineuropathic action was found to be in the spinal cord . LP-922761 inhibitors dose-dependently reduced the increased spontaneous neural activity in the spinal cord caused by chronic constriction injury (CCI) and blocked the development of windup induced by repeated electrical stimulation of the paw .

Investigation of α2 Adrenergic Receptors

LP-922761 exhibits no significant activity at opioid, adrenergic α2 or GABA A receptors . This property makes it a useful tool in the investigation of the role of α2 adrenergic receptors in various biological processes .

Peripheral Compartment Research

LP-922761 is essentially restricted to the peripheral compartment . This characteristic makes it a valuable tool for studying the effects of AAK1 inhibition in the peripheral compartment .

Antibacterial Activity Research

LP-922761 is an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .

Synthesis of Other Compounds

LP-922761 can be used in the synthesis of other compounds . For example, it is an important intermediate product in the synthesis of ceftolozane . A synthetic route to tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)­carbonyl]amino}ethyl)carbamate from 1-methyl-1H-pyrazol-5-amine has been developed via nitrosation,

Future Directions

The therapeutic potential of this compound, given its activity as an AAK1 inhibitor, could be further explored in future research. It could potentially be developed into a drug for treating diseases where AAK1 activity is implicated .

properties

IUPAC Name

tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3/c1-21(2,3)30-20(29)26(4)12-11-23-17-9-10-18-24-13-16(27(18)25-17)14-5-7-15(8-6-14)19(22)28/h5-10,13H,11-12H2,1-4H3,(H2,22,28)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQNYIHMAZLJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCNC1=NN2C(=NC=C2C3=CC=C(C=C3)C(=O)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate

Synthesis routes and methods

Procedure details

{2-[3-(4-Carbamoyl-phenyl)-imidazo[1,2-b]pyridazin-6-ylamino]-ethyl}-methyl-carbamic acid tert-butyl ester was prepared similarly to the procedure for example 5.6.60 from [2-(3-bromo-imidazo[1,2-b]pyridazin-6-ylamino)-ethyl]-methyl-carbamic acid tert-butyl ester (367.4 mg, 1.0 mmol), (4-carbamoylphenyl)boronic acid [123088-59-5] (196.7 mg, 1.2 mmol), potassium phosphate tribasic monohydrate [27176-10-9] (418.4 mg, 1.8 mmol), and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane [95464-05-4] (82.1 mg, 0.1 mmol) in 30% (v/v) water in 1,2-dimethoxyethane (25 mL) at 85° C. for 17 h. White powder from ethyl acetate/heptane, mp. 190-191° C. (dec.). 1H NMR (400 MHz, DMSO-d6) δ ppm (rotamers present) 1.15 (br. s., 5H) 1.28 (br. s., 1H) 1.38 (br. s., 3H) 2.85 (br. s., 3H) 3.32 (br. s., 1H) 3.54 (br. s., 1H) 6.73 (d, J=9.35 Hz, 1H) 7.27 (br. s., 1H) 7.34 (br. s., 1H) 7.79 (d, J=9.60 Hz, 1H) 7.94-8.03 (m, 4H) 8.28 (d, J=8.08 Hz, 2H). LRMS (ESI) m/z 411.2 [(M+H)]+, calc'd for C21H26N6O3: 410.48.
Name
[2-(3-bromo-imidazo[1,2-b]pyridazin-6-ylamino)-ethyl]-methyl-carbamic acid tert-butyl ester
Quantity
367.4 mg
Type
reactant
Reaction Step One
Quantity
196.7 mg
Type
reactant
Reaction Step One
Quantity
418.4 mg
Type
reactant
Reaction Step One
Quantity
82.1 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate
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tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate
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tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate
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tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate
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tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate
Reactant of Route 6
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tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate

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